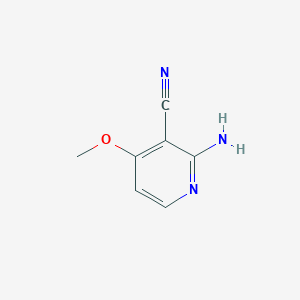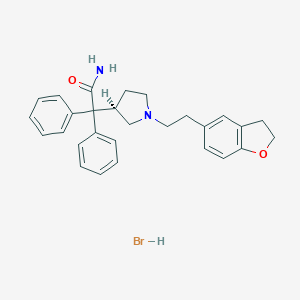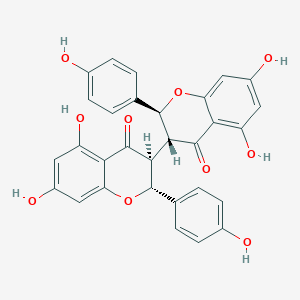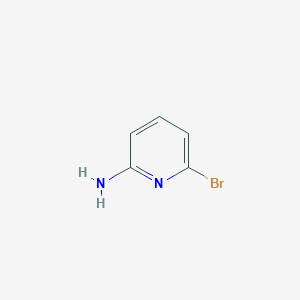
2-Bromopropane-d7
Übersicht
Beschreibung
Labeled analogue of 2-Bromopropane, a short chain alkyl halide used in organic synthesis primarily as an alkylating agent for introducing the isopropyl functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Studies
- 2-Bromopropane has been studied for its potential to form DNA adducts, particularly in the context of its immunosuppressive effects. For instance, the synthesis and characterization of N7-guanine adduct of 2-bromopropane have been conducted to understand its molecular mechanism of immunosuppression. This includes structural analysis through UV, 1H-NMR, 13C-NMR, COSY, and mass spectrometry techniques (Zhao et al., 2002).
Neuro-Reproductive Toxicity Analysis
- Studies on 2-bromopropane have highlighted its role as a neurotoxic and reproductive toxic agent. It was used as an alternative to chlorofluorocarbons in industries but was later found to cause reproductive and hematopoietic disorders in workers. These findings were corroborated by animal studies that identified the affected target cells (Ichihara, 2005).
Investigating Depurination Mechanisms
- The role of 2-bromopropane in causing depurination, a process leading to genomic alterations, has been explored. Studies have shown massive depurination following incubation of nucleosides with 2-bromopropane under physiological conditions. This has implications for understanding its genotoxic potential (Thapa et al., 2007).
Reproductive and Developmental Toxicity Evaluation
- The reproductive and developmental toxicity of 2-bromopropane has been extensively studied. This includes its use in various industries and its potential effects on human reproduction and development, as assessed by expert panels and animal studies (Boekelheide et al., 2004).
Analytical Method Development
- Efforts have been made to develop analytical methods for detecting 2-bromopropane in biological samples, such as human urine. This is crucial for monitoring occupational exposure and assessing the health risks associated with 2-bromopropane (B'hymer & Cheever, 2005).
Exploring Molecular Mechanisms of Toxicity
- Research has delved into the molecular mechanisms underlying 2-bromopropane's toxicity, particularly its apoptotic effects on cells. This includes studies on mouse oocytes and embryos, revealing insights into the compound's impact on cellular processes (Chan, 2010).
Wirkmechanismus
Target of Action
2-Bromopropane-d7, also known as Isopropyl-d7 bromide, is primarily used in research and development It’s known that alkyl halides like this compound are often used in organic synthesis primarily as alkylating agents for introducing the isopropyl functional groups .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1383 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and to avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by factors such as ventilation, temperature, and the presence of dust or aerosols .
Safety and Hazards
2-Bromopropane-d7 is highly flammable and may cause damage to organs through prolonged or repeated exposure. It may also damage fertility . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that 2-Bromopropane, a related compound, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
2-Bromopropane-d7 has been shown to have significant effects on cellular processes. For instance, it has been found to induce apoptosis in mouse oocytes, leading to a reduction in the rates of oocyte maturation, fertilization, and in vitro embryonic development . It is also associated with defects in subsequent development
Molecular Mechanism
It is known that 2-Bromopropane triggers the mitochondrion-dependent apoptotic pathway via reactive oxygen species (ROS) generation
Temporal Effects in Laboratory Settings
It is known that 2-Bromopropane has cytotoxic effects on mouse blastocysts and is associated with defects in subsequent development
Dosage Effects in Animal Models
In animal studies, consumption of drinking water containing 20 μM 2-Bromopropane led to decreased oocyte maturation in vivo and fertilization in vitro, as well as impairment of early embryonic development . The effects of different dosages of this compound in animal models are yet to be studied.
Eigenschaften
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-63-9 | |
| Record name | 2-Bromopropane-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of 2-bromopropane-d7's vibrational spectra important?
A1: Understanding the vibrational spectra of molecules provides valuable insights into their structure and dynamics. By studying the vibrational spectra of this compound, researchers can gain a deeper understanding of how isotopic substitution, specifically deuterium for hydrogen, affects the molecule's vibrational modes. [] This knowledge is crucial for interpreting spectroscopic data and developing accurate theoretical models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)









![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)
